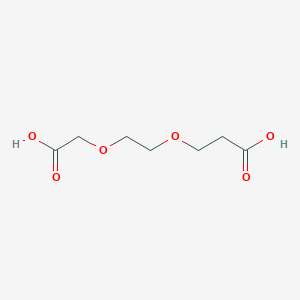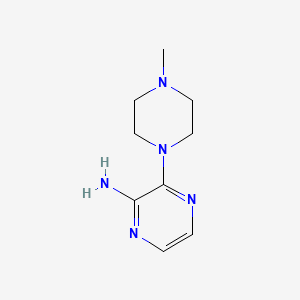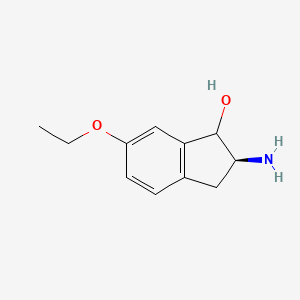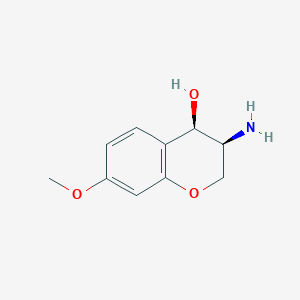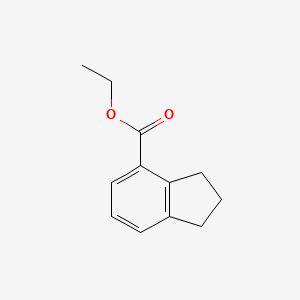
Ethyl 2,3-dihydro-1H-indene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an ethyl ester functional group attached to the fourth carbon of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-phenylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification followed by intramolecular cyclization to form the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate the cyclization step.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene ring to a fully saturated cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 2,3-dihydro-1H-indene-4-carboxylic acid or 2,3-dihydro-1H-indene-4-one.
Reduction: Formation of ethyl 2,3-dihydro-1H-indene-4-methanol or 2,3-dihydroindane.
Substitution: Formation of halogenated derivatives such as ethyl 5-bromo-2,3-dihydro-1H-indene-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can be compared to other indene derivatives such as:
Indane: A simpler structure without the ester functional group.
2,3-Dihydro-1H-indene-1-carboxylate: Similar structure but with the ester group at a different position.
4-Methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl ester.
Propriétés
Numéro CAS |
105640-10-6 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
ethyl 2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 |
Clé InChI |
NWUBOFMDMPMARL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







